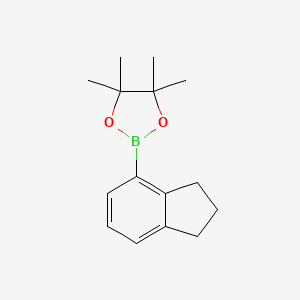
4-(N-BOC-Amino)-1-isobutylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N-BOC-Amino)-1-isobutylpiperidine is a chemical compound that features a piperidine ring with an isobutyl group and a tert-butoxycarbonyl (BOC) protected amino group. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is significant in various fields, including medicinal chemistry and organic synthesis, due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-BOC-Amino)-1-isobutylpiperidine typically involves the protection of the amino group with a BOC group. One common method involves reacting the amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is usually carried out at room temperature and yields the BOC-protected amine in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions
4-(N-BOC-Amino)-1-isobutylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The BOC-protected amine can participate in nucleophilic substitution reactions where the BOC group is replaced by other functional groups.
Deprotection Reactions: The BOC group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection Reactions: Acidic reagents such as TFA or HCl are used under mild conditions to remove the BOC group without affecting other functional groups.
Major Products Formed
Substitution Reactions: The major products are substituted piperidine derivatives with various functional groups replacing the BOC group.
Deprotection Reactions: The primary product is the free amine, which can be further functionalized in subsequent reactions.
科学的研究の応用
4-(N-BOC-Amino)-1-isobutylpiperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(N-BOC-Amino)-1-isobutylpiperidine primarily involves its role as a protected amine. The BOC group stabilizes the amine, preventing it from reacting with other reagents during multi-step synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, acting as a nucleophile or base.
類似化合物との比較
Similar Compounds
4-(N-CBZ-Amino)-1-isobutylpiperidine: Similar to the BOC-protected compound but uses a benzyl carbamate (CBZ) group for protection.
4-(N-FMOC-Amino)-1-isobutylpiperidine: Uses a fluorenylmethyloxycarbonyl (FMOC) group for protection.
Uniqueness
4-(N-BOC-Amino)-1-isobutylpiperidine is unique due to the stability and ease of removal of the BOC group under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective deprotection is required.
特性
IUPAC Name |
tert-butyl N-[1-(2-methylpropyl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-11(2)10-16-8-6-12(7-9-16)15-13(17)18-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUVANOLOWCXBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693179 |
Source


|
| Record name | tert-Butyl [1-(2-methylpropyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1284584-48-0 |
Source


|
| Record name | tert-Butyl [1-(2-methylpropyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B571906.png)






![2-Bromo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571922.png)

